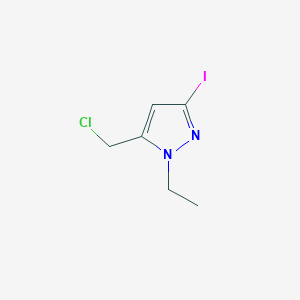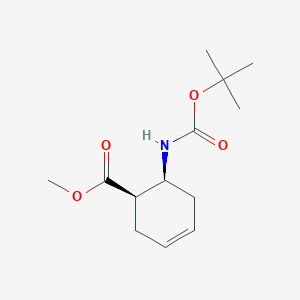![molecular formula C18H13BrF2N2O2 B2361264 (E)-N-benzyl-3-[5-bromo-2-(difluoromethoxy)phenyl]-2-cyanoprop-2-enamide CAS No. 847841-06-9](/img/structure/B2361264.png)
(E)-N-benzyl-3-[5-bromo-2-(difluoromethoxy)phenyl]-2-cyanoprop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(E)-N-benzyl-3-[5-bromo-2-(difluoromethoxy)phenyl]-2-cyanoprop-2-enamide” is likely to be an organic compound containing a benzyl group, a bromo-difluoromethoxy phenyl group, and a cyanopropenamide group. The presence of these functional groups suggests that it could have interesting chemical properties and potential applications in various fields such as medicinal chemistry or materials science .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or an experimental study, it’s difficult to provide a detailed analysis of its structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The bromine atom could potentially be replaced in a nucleophilic substitution reaction, and the cyanopropenamide group might undergo addition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom and the difluoromethoxy group could affect its polarity, solubility, and reactivity .Scientific Research Applications
Enaminoketones and Their Potential Applications
Enaminoketones, such as the one described by the chemical name (E)-N-benzyl-3-[5-bromo-2-(difluoromethoxy)phenyl]-2-cyanoprop-2-enamide, have been extensively studied for their potential in various scientific applications. One study detailed the synthesis and structural analysis of several potent inhibitors of Bruton's tyrosine kinase (BTK), including analogs similar in structure to the compound . These molecules exhibited planarity and stabilization from intramolecular hydrogen bonds, suggesting their potential utility in developing kinase inhibitors (Ghosh et al., 2000).
Cancer Stem Cell Targeting
Research into novel benzoyl-3,4-dihydropyrimidine-2(1H)-one/thione derivatives, designed and synthesized for their antitumor activity against cancer stem cells, highlights another potential application. These compounds demonstrated significant inhibitory effects on tumor growth in vitro and in vivo, indicating the relevance of similar structural compounds in cancer research (Bhat et al., 2016).
Antipathogenic Activity
The synthesis and evaluation of new thiourea derivatives, including those structurally related to the compound , have been reported for their antipathogenic activities. These studies found significant effects against specific bacterial strains, underscoring the potential of enaminoketones in developing new antimicrobial agents (Limban et al., 2011).
Synthesis and Applications in Organic Chemistry
Further research into enaminoketones includes their use in organic synthesis, showcasing the versatility of these compounds in creating complex molecular structures. For example, a study on the synthesis of the putative alkaloid jamtine using a tandem Pummerer/Mannich cyclization sequence demonstrates the utility of enaminoketones in advanced organic synthesis techniques (Padwa et al., 2003).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
(E)-N-benzyl-3-[5-bromo-2-(difluoromethoxy)phenyl]-2-cyanoprop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrF2N2O2/c19-15-6-7-16(25-18(20)21)13(9-15)8-14(10-22)17(24)23-11-12-4-2-1-3-5-12/h1-9,18H,11H2,(H,23,24)/b14-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEEBJBIYWKVLPE-RIYZIHGNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C(=CC2=C(C=CC(=C2)Br)OC(F)F)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CNC(=O)/C(=C/C2=C(C=CC(=C2)Br)OC(F)F)/C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrF2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[3-(4-Hydroxy-5,8-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2361182.png)

![8-(3-Chloro-4-methylphenyl)-1-methyl-3-(2-oxopropyl)-1,3,5-trihydroimidazolidi no[1,2-h]purine-2,4-dione](/img/structure/B2361188.png)




![N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide hydrochloride](/img/structure/B2361196.png)
![2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-phenylacetamide](/img/structure/B2361197.png)
![3-[(2,4-dichlorobenzyl)sulfanyl]-5-(2-thienyl)-4H-1,2,4-triazol-4-amine](/img/structure/B2361199.png)
![1-(10-Ethoxy-8-methyl-3,4-dihydro-1H-benzo[b][1,6]naphthyridin-2-yl)-2,2,2-trifluoroethanone](/img/structure/B2361200.png)



